2-氯-10-(氯乙酰基)-10H-吩噻嗪

描述

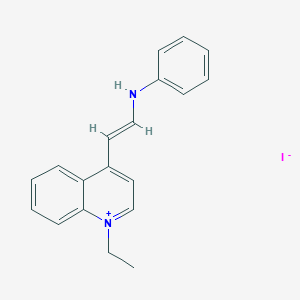

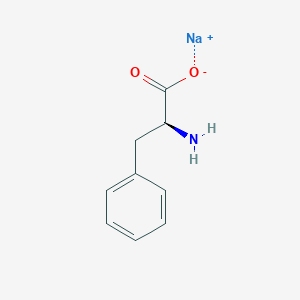

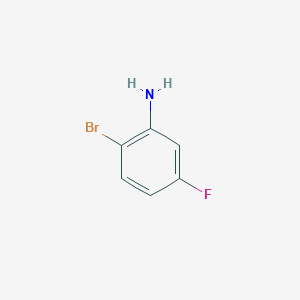

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied for its potential in medicinal chemistry due to its diverse pharmacological properties. The chloroacetyl group at the 10-position introduces reactivity that allows for further chemical modifications, which can lead to the synthesis of a variety of phenothiazine derivatives with expected medicinal value .

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves the introduction of functional groups at the 10-position of the phenothiazine core. For instance, 10-chloroacetylphenothiazine is a key intermediate that can react with different nucleophiles to yield various substituted phenothiazines. In one study, 10-chloroacetylphenothiazine was treated with phenols and salts of some acids under different conditions to produce 2-substituted acetylphenothiazines . Another approach involved the reaction of 10-chloroacetylphenothiazine with potassium salt of N,N-disubstituted dithiocarbamic acid derivatives to synthesize 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be complex, with the potential for isomerism and chirality. For example, a cocrystal containing two isomeric molecules of phenothiazine derivatives was synthesized, demonstrating the structural diversity that can be achieved with different synthetic approaches. The isomers differed by the localization of the double bond in the cyclopentadiene ring, and the crystal structure was stabilized by weak π–π interactions .

Chemical Reactions Analysis

Phenothiazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The chloroacetyl group, in particular, is amenable to nucleophilic substitution reactions, which can be exploited to introduce a wide range of substituents. This reactivity is utilized in the synthesis of compounds with potential anticholinergic activity, where the chloroacetyl group is a key moiety for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine and its derivatives are influenced by the substituents attached to the phenothiazine core. These properties are crucial for determining the compound's suitability for medicinal applications. For instance, the introduction of different substituents can affect the solubility, stability, and biological activity of the compounds. The anticholinergic activity of some phenothiazine derivatives was assessed, indicating the importance of structure-activity relationships in the design of new pharmaceutical agents .

科学研究应用

Application 1: Aggregation-Induced Emission (AIE) Compounds

- Summary of the Application: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine is used in the synthesis of AIE-active triazoles. These compounds are of interest due to their unique optical properties, where aggregation works constructively in improving light emission .

- Methods of Application: The intermediate azide was prepared from the corresponding 10-chloroacetyl-10H-phenothiazine derivative and sodium azide using tetrabutylammonium bromide as a phase transfer catalyst .

- Results or Outcomes: An emission intensity enhancement of 233-fold higher was registered for the crystalline films compared to solutions, clearly indicating an aggregation-induced emission behavior .

Application 2: Tranquilizer in Psychotic Treatment

- Summary of the Application: Perphenazine, a derivative of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, is used as a tranquilizer primarily in the treatment of psychotics. It is also an antimetic and is used as an anesthetic in veterinary medicine .

- Methods of Application: The specific methods of application are not detailed in the source, but as a medication, it would typically be administered orally or via injection .

- Results or Outcomes: Perphenazine is a more potent neuroleptic drug than chloropromerzine but has less sedative and adrenolytic properties .

Application 3: Synthesis of Triazin-Triazoles

- Summary of the Application: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine is used in the synthesis of triazin-triazoles, which are potential inhibitors of human farnesyltransferase . These compounds are being studied for their potential anticancer properties .

- Methods of Application: The compound was reacted with azides to provide triazin-triazoles, which were then tested on human farnesyltransferase and on the NCI-60 human tumor cell lines .

- Results or Outcomes: The results of these tests are not detailed in the source, but the research is part of ongoing efforts to develop new chemical entities for anticancer research .

Application 4: Conformational Analysis

- Summary of the Application: The crystal and molecular structure of Perphenazine, a derivative of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, was studied to understand the conformation of the molecule in the solid state .

- Methods of Application: Crystals of Perphenazine were obtained from water/propanol solution at room temperature, and their structure was determined using single crystal diffractometric data .

- Results or Outcomes: The study revealed a conformational variability in the dihedral angle between the tricyclic ring systems (134–155°) in the different structures solved to date .

Application 5: Synthesis of Ethynyldimethoxytriazine

- Summary of the Application: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine is used in the synthesis of ethynyldimethoxytriazine, an important platform-compound for developing new chemical entities for anticancer research and for other biological applications .

- Methods of Application: The compound was reacted with azides to provide triazin–triazoles, which were tested on human farnesyltransferase and on the NCI-60 human tumor cell lines .

- Results or Outcomes: The results of these tests are not detailed in the source, but the research is part of ongoing efforts to develop new chemical entities for anticancer research .

Application 6: Conformational Analysis

- Summary of the Application: The crystal and molecular structure of Perphenazine, a derivative of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, was studied to understand the conformation of the molecule in the solid state .

- Methods of Application: Crystals of Perphenazine were obtained from water/propanol solution at room temperature, and their structure was determined using single crystal diffractometric data .

- Results or Outcomes: The study revealed a conformational variability in the dihedral angle between the tricyclic ring systems (134–155°) in the different structures solved to date .

属性

IUPAC Name |

2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKKLUGQMWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311347 | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-10-(chloroacetyl)-10H-phenothiazine | |

CAS RN |

16189-69-8 | |

| Record name | 16189-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。